Glabridin

描述

甘草甜素是一种存在于甘草 (Glycyrrhiza glabra) 根部提取物中的化学化合物。它属于异黄酮类黄酮,是一种天然酚类化合物。 甘草甜素以其淡黄棕色粉末外观而闻名,不溶于水,但可溶于丙二醇等有机溶剂 . 它因其多种生物活性而被广泛研究,包括抗炎、抗氧化和抗菌特性 .

准备方法

合成路线和反应条件: 甘草甜素可以通过多种方法合成。一种常见的方法是采用共溶剂改性超临界二氧化碳进行超临界流体萃取 (SFE)。 该方法涉及优化温度 (40–80°C) 和压力 (10–50 MPa) 等参数,以提高甘草甜素的纯度 . 另一种方法包括用乙醇或乙酸乙酯回流提取,然后进行浓缩、分离和纯化步骤,涉及柱色谱和结晶 .

工业生产方法: 在工业环境中,甘草甜素通常使用大型 SFE 系统从甘草根中提取。该过程涉及扩展提取参数并使用醇沉淀/过滤和吸附色谱法获得更纯的产品。 该方法可以实现高达 37% 的甘草甜素纯度 .

化学反应分析

反应类型: 甘草甜素会发生各种化学反应,包括氧化、还原和取代。 已证明它通过降低磷脂酶 C (PLC)γ2/蛋白激酶 C (PKC)、磷酸肌醇 3-激酶 (PI3K)/Akt/糖原合成酶激酶-3β (GSK3β)、丝裂原活化蛋白激酶 (MAPK) 和核因子 kappa-轻链-增强子激活的 B 细胞 (NF-κB) 通路的活化来抑制血小板活化 .

常见试剂和条件: 甘草甜素反应中使用的常见试剂包括一氧化氮 (NO)、前列腺素 E2 (PGE2) 和各种细胞因子,如白介素-1β (IL-1β)、白介素-6 (IL-6) 和肿瘤坏死因子 α (TNF-α)。 这些反应通常发生在涉及抑制 NF-κB 的核易位和 MAPK 的磷酸化的条件下 .

主要形成的产物: 甘草甜素反应形成的主要产物包括诱导型一氧化氮合酶 (iNOS) 和环氧合酶-2 (COX-2) 水平降低,以及促炎细胞因子表达下降 .

科学研究应用

Pharmacological Properties

Glabridin has been extensively studied for its diverse pharmacological effects, which include:

- Anti-inflammatory Activity : this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by modulating various signaling pathways such as NF-κB and MAPK. This property has been linked to its potential in treating inflammatory diseases .

- Antioxidant Effects : The compound enhances antioxidant enzyme activities while decreasing lipid peroxidation markers, thereby protecting cellular components from oxidative damage .

- Antitumor Activity : Research indicates that this compound can inhibit tumor cell proliferation and metastasis by affecting signaling pathways involved in cancer progression, including TGF-β/SMAD and Wnt/β-catenin pathways . It has shown efficacy against various cancer types, including breast and liver cancers.

- Hypoglycemic Effects : Studies have demonstrated that this compound can significantly lower fasting blood glucose levels in diabetic models, suggesting its potential as a therapeutic agent for diabetes management .

- Neuroprotective Properties : this compound exhibits protective effects on neuronal cells, which may be beneficial in neurodegenerative diseases by reducing apoptosis and oxidative stress .

Delivery Systems for Enhanced Efficacy

Despite its promising properties, this compound faces challenges related to poor solubility and bioavailability. Researchers have developed various delivery systems to enhance its therapeutic potential:

- Nanoemulsions : These formulations improve the solubility and stability of this compound, facilitating better absorption .

- Polymeric Micelles : These carriers can encapsulate this compound, enhancing its bioavailability and allowing for controlled release over time .

- Liposomes : Liposomal formulations protect this compound from degradation while improving its delivery to target tissues .

Case Studies and Clinical Insights

Numerous studies have explored the applications of this compound across different health conditions:

作用机制

相似化合物的比较

甘草甜素因其广泛的生物活性及其靶向多条途径的能力而在类似化合物中独树一帜。 类似的化合物包括甘草素、异甘草素和甘草素,它们也来自甘草,并表现出各种生物活性 . 甘草甜素以其强大的抗炎和抗氧化作用而脱颖而出,使其成为治疗应用的有希望的候选者 .

生物活性

Glabridin, a bioactive compound derived from the roots of Glycyrrhiza glabra, has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological properties of this compound, supported by research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is primarily recognized for its anti-inflammatory, antioxidant, anti-tumor, and antimicrobial properties. Its chemical structure enables it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Key Biological Activities

-

Anti-inflammatory Activity

- This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukins in macrophages. In LPS-treated RAW264.7 cells, this compound reduced NO levels by 33% at a concentration of 10 μg/mL and inhibited IL-1β production with an IC50 of 30.8 μM .

- Table 1: Inhibitory Concentrations of this compound on Inflammatory Markers

Inflammatory Marker Cell Type IC50 (μM) Prostaglandin E2 J774A.1 Macrophages 11 Thromboxane B2 HL-60 Neutrophils 11.3 Leukotriene B4 J774A.1 Macrophages 5.3 - Antioxidant Activity

- Anti-tumor Activity

- Antimicrobial Activity

- Neuroprotective Effects

- Cardiovascular Protection

Case Studies

Case Study 1: Anti-inflammatory Effects in Diabetic Models

In a study involving diabetic mice, this compound administration led to a significant reduction in inflammation markers and improved insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic syndrome .

Case Study 2: Antitumor Activity in Colon Cancer

In vitro studies demonstrated that this compound inhibited the growth of CT-26 colon cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell survival .

This compound's biological activities are attributed to its ability to modulate various signaling pathways:

- NF-κB Pathway Inhibition: this compound inhibits the degradation of IκBs, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes .

- Estrogen Receptor Modulation: Acting as a phytoSERM, this compound influences estrogen receptor activity, which may contribute to its antioxidant and anti-cancer effects .

- Reactive Oxygen Species Management: By reducing ROS levels, this compound protects cells from oxidative stress-related damage.

属性

IUPAC Name |

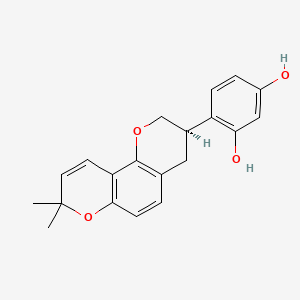

4-(8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-8,10,13,21-22H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQIJVLKGVZRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Glabridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59870-68-7 | |

| Record name | (R)-Glabridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 - 155 °C | |

| Record name | (R)-Glabridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。